molecular formula C16H20BF3O2 B15382689 4,4,5,5-Tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane

Cat. No.: B15382689
M. Wt: 312.1 g/mol
InChI Key: PMJJIDGONUAMFM-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) core linked to a cyclopropane ring substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and cross-coupling reactions like Suzuki-Miyaura couplings . It serves as a key intermediate in synthesizing pharmaceuticals such as selpercatinib, a RET kinase inhibitor , and pimodivir, an influenza virus inhibitor . The cyclopropane moiety introduces steric constraints, influencing stereoselectivity in synthetic applications .

Properties

Molecular Formula

C16H20BF3O2

Molecular Weight

312.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-9-12(13)10-6-5-7-11(8-10)16(18,19)20/h5-8,12-13H,9H2,1-4H3

InChI Key

PMJJIDGONUAMFM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Biological Activity

4,4,5,5-Tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane is a specialized organoboron compound notable for its diverse applications in organic synthesis and material science. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity and stability in pharmaceutical contexts. This article explores the compound's biological activity through various studies and data.

  • Molecular Formula : C16H20BF3O2
  • Molecular Weight : 312.14 g/mol
  • IUPAC Name : 4,4,5,5-tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane
  • Purity : 95%

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of antimicrobial properties and its role as a synthetic intermediate in drug development.

Antimicrobial Activity

Research has indicated that compounds containing the trifluoromethyl moiety exhibit significant antimicrobial properties. In particular:

  • In Vitro Studies : The compound has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that derivatives with a trifluoromethyl group had high antistaphylococcal activity .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported to be low, indicating strong antimicrobial potential .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of derivatives were tested against various bacterial strains. The results showed that compounds with similar structural motifs to 4,4,5,5-tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane exhibited significant growth inhibition against MRSA .
    • Table 1: Antimicrobial Activity of Related Compounds
      CompoundTarget BacteriaMIC (µg/mL)
      Compound AS. aureus8
      Compound BMRSA16
      4-TMF-CycloS. aureus4
  • Inflammatory Response Study :
    • Another investigation focused on the anti-inflammatory potential of this class of compounds indicated that specific substitutions on the phenyl ring could modulate the activity of transcription factors like NF-κB. This modulation suggests a potential pathway for therapeutic applications in inflammatory diseases .

Applications in Drug Development

The trifluoromethyl group enhances the pharmacodynamics and pharmacokinetics of drug candidates. Its incorporation into drug scaffolds can lead to increased potency and selectivity against target enzymes or receptors.

Fluorinated Pharmaceuticals

The compound's ability to serve as a building block in the synthesis of fluorinated pharmaceuticals is particularly noteworthy. Fluorinated compounds often exhibit improved metabolic stability and bioavailability .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares the target compound with analogs differing in substituents on the phenyl or cyclopropane groups:

Compound Name Substituents on Phenyl/Cyclopropane Molecular Formula Melting Point (°C) Yield (%) Key Applications/Properties References
Target Compound 3-(Trifluoromethyl)phenyl, cyclopropane C₁₇H₂₀BF₃O₂ 47–49 97 Drug synthesis, enantioselective catalysis
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane 3-(Methylsulfonyl)phenyl C₁₃H₁₈BO₄S N/A N/A Enzyme inhibition (e.g., USP7)
4,4,5,5-Tetramethyl-2-(2-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane 2-Methyl-3-(trifluoromethyl)phenyl C₁₄H₁₈BF₃O₂ N/A N/A Suzuki couplings, material science
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Methoxy-4,5-dimethylphenyl C₁₆H₂₄BO₃ N/A N/A Intermediate in agrochemicals
4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane 3,4,5-Trichlorophenyl C₁₂H₁₄BCl₃O₂ N/A N/A Halogenated intermediates
2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cyclopropyl-4-fluorophenyl C₁₅H₂₀BFO₂ N/A N/A Fluorinated drug candidates

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -SO₂Me) : Enhance reactivity in cross-coupling reactions by polarizing the boron-carbon bond .
  • Halogen Substituents (e.g., -Cl) : Improve stability but reduce solubility, limiting pharmaceutical utility .

Physicochemical Properties

  • Melting Points : The target compound melts at 47–49°C , whereas analogs with bulkier substituents (e.g., trichlorophenyl) are solids at room temperature but lack reported data .
  • Solubility : The trifluoromethyl group improves solubility in organic solvents (e.g., CHCl₃), critical for catalytic applications .

Q & A

Basic: What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane?

The synthesis typically involves cross-coupling reactions between cyclopropane-containing aryl precursors and pinacol boronic esters. For example:

  • Step 1 : Preparation of the cyclopropane-substituted aryl intermediate via transition-metal-catalyzed cyclopropanation (e.g., using Pd or Cu catalysts) .
  • Step 2 : Coupling the aryl intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura conditions (Pd(PPh₃)₄, base, and solvent like THF or DMF) .
  • Critical parameters : Reaction temperature (60–100°C), stoichiometric ratios (boron:aryl ≈ 1:1.2), and inert atmosphere (N₂/Ar) to prevent oxidation of the boronate ester .

Advanced: How do steric and electronic effects of the cyclopropyl group influence cross-coupling efficiency?

The cyclopropyl group introduces steric hindrance and electron-withdrawing effects due to its rigid geometry and the electronegative trifluoromethyl substituent. This impacts:

  • Reactivity : Slower oxidative addition in Pd-catalyzed reactions, requiring bulky ligands (e.g., SPhos or XPhos) to stabilize intermediates .
  • Byproduct formation : Competing protodeboronation can occur if the reaction is not moisture-controlled, reducing yield .
  • Mitigation strategies : Use of anhydrous solvents (THF), elevated temperatures (80–100°C), and excess base (K₂CO₃ or CsF) to enhance transmetallation .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H, ¹³C, and ¹¹B NMR to confirm boronate ester formation (¹¹B NMR peak at ~30 ppm) and cyclopropyl ring integrity (¹H NMR coupling constants: J = 4–8 Hz for cyclopropane protons) .
  • X-ray crystallography : To resolve stereochemistry and confirm the dioxaborolane ring conformation .
  • Mass spectrometry (HRMS) : For molecular ion verification (e.g., ESI+ or MALDI-TOF) .

Advanced: How can researchers address contradictory reactivity data in Suzuki-Miyaura couplings involving this compound?

Contradictions often arise from substituent effects or reaction conditions :

  • Case study : Aryl groups with electron-withdrawing substituents (e.g., -CF₃) may reduce coupling efficiency compared to electron-donating groups. For example, yields drop from ~80% (electron-neutral aryl) to ~50% (CF₃-substituted aryl) under identical conditions .
  • Troubleshooting :
    • Screen ligands (e.g., switch from Pd(PPh₃)₄ to PdCl₂(dtbpf)) to improve oxidative addition .
    • Optimize solvent polarity (e.g., DMF for electron-deficient substrates) to stabilize intermediates .
    • Use additives like LiCl to enhance boronate transfer .

Basic: What are the primary applications of this compound in materials science?

  • Polymer synthesis : Acts as a monomer for conjugated polymers with tailored electronic properties (e.g., OLEDs or OFETs) due to its rigid, planar structure .
  • Surface functionalization : Used to modify nanoparticles or graphene via boronate ester linkages, enabling controlled assembly .

Advanced: What challenges arise in enantioselective transformations using this compound?

The cyclopropyl group complicates stereocontrol:

  • Chiral induction : Requires chiral ligands (e.g., BINAP or Josiphos) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) .
  • Case study : In α-boryl carbene reactions, enantiomeric excess (ee) drops below 50% without chiral auxiliaries, but improves to >90% ee with (R)-BINOL-derived catalysts .
  • Analytical validation : Chiral HPLC or circular dichroism (CD) must confirm stereochemical outcomes .

Basic: How is this compound purified after synthesis?

  • Chromatography : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted boronic esters and Pd residues .
  • Recrystallization : Use nonpolar solvents (hexane or cyclohexane) to isolate crystalline product .

Advanced: What computational methods support mechanistic studies of its reactivity?

  • DFT calculations : Model transition states for cross-coupling steps (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • MD simulations : Study solvent effects on boronate stability (e.g., THF vs. DMF) .

Basic: What safety precautions are required during handling?

  • Hazards : Moisture-sensitive (risk of hydrolysis to boric acid) and irritant (cyclohexane solvent) .
  • Mitigation : Use glove boxes for synthesis, and PPE (nitrile gloves, goggles) during purification .

Advanced: How does this compound compare to analogous dioxaborolanes in medicinal chemistry?

  • Bioactivity : The CF₃ group enhances metabolic stability but reduces solubility (logP ~4.5 vs. ~3.8 for non-fluorinated analogs) .
  • Case study : In kinase inhibitor synthesis, CF₃-substituted derivatives show 10-fold higher IC₅₀ values compared to methoxy analogs due to steric clashes .

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